2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide is an organic compound that features a biphenyl group attached to a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide typically involves the coupling of a biphenyl derivative with a cyclopentylacetamide precursor. One common method involves the use of Grignard reagents, where a biphenyl magnesium bromide is reacted with a cyclopentylacetamide under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols, biphenyl amines.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopentylacetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Cyclopentylacetamide: A compound with a cyclopentyl group attached to an acetamide moiety.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide is unique due to the combination of the biphenyl and cyclopentylacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with either biphenyl or cyclopentylacetamide alone .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-18-8-4-5-9-18)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXWHXZXUYSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831515 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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